molecular formula C15H21ClN2O B1424745 N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride CAS No. 1246172-81-5

N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride

Cat. No.: B1424745
CAS No.: 1246172-81-5
M. Wt: 280.79 g/mol
InChI Key: CZVXCKKVJBOBLV-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. It has a CAS number of 1246172-81-5 .

Scientific Research Applications

Synthetic Methodologies

  • A study by Li et al. (2013) presents a one-pot synthesis methodology for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, demonstrating an efficient synthetic route for related compounds which could be applicable for synthesizing variants of N,N-Diallyl-2-amino-3-phenylpropanamide hydrochloride (Tianwen Li et al., 2013).

Anticancer Activity

  • Functionalized amino acid derivatives, including N-substituted analogs similar to the query compound, were synthesized and evaluated for cytotoxicity against human cancer cell lines, indicating potential for designing new anticancer agents (Vivek Kumar et al., 2009).

Biodegradability and Polymer Science

  • Polyesteramides containing peptide linkages derived from amino acids have been synthesized for potential agricultural or biomedical applications, highlighting the biodegradability and functional versatility of these compounds (Yujiang Fan et al., 2000).

Molecular Structure Analysis

  • Demir et al. (2016) detailed the synthesis, crystal structure, and spectral analysis of a phenylpropanamide derivative, providing a basis for understanding the physical and chemical properties of structurally related compounds (S. Demir et al., 2016).

Environmental and Biomedical Applications

  • The synthesis and application of novel polyacrylamide copolymers for enhanced oil recovery, based on structures incorporating elements similar to the query compound, suggest potential for environmental remediation technologies (S. Gou et al., 2015).

Properties

IUPAC Name

2-amino-3-phenyl-N,N-bis(prop-2-enyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c1-3-10-17(11-4-2)15(18)14(16)12-13-8-6-5-7-9-13;/h3-9,14H,1-2,10-12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVXCKKVJBOBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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